
(R)-2-Phenylpyrrolidine
Descripción general
Descripción
®-2-Phenylpyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenyl group attached to the second carbon of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-phenylpyrrole using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer. Another method involves the reduction of 2-phenylpyrrolidin-2-one using a chiral reducing agent.
Industrial Production Methods
In industrial settings, ®-2-Phenylpyrrolidine can be produced through large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to facilitate the hydrogenation reaction.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different derivatives, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Chiral Building Block
(R)-2-Phenylpyrrolidine serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives that can exhibit different biological activities. This property is particularly valuable in the pharmaceutical industry for developing new drugs with specific target profiles .
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic substitutions : The nitrogen atom in the pyrrolidine ring facilitates these reactions.
- Electrophilic additions : The compound can react with electrophiles, leading to more complex derivatives.
Biological Applications
Neuropharmacology
Research indicates that this compound interacts with various neurotransmitter systems, particularly as a selective ligand for dopamine receptors. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .
Mechanism of Action
The compound's mechanism involves binding to specific receptors, modulating their activity, and influencing signal transduction pathways. For example, it has been shown to inhibit tropomyosin receptor kinase (TRK), which is implicated in tumorigenesis .
TRK Inhibitors Development
A notable study explored the incorporation of this compound into bicyclic TRK inhibitors. The compound's shape complementarity to the hydrophobic pockets of TRKs enhanced binding affinity and selectivity, leading to significant tumor regression in preclinical models . This highlights its potential as a scaffold for designing targeted cancer therapies.
Behavioral Effects in Animal Models
Another study investigated the effects of this compound on locomotor activity and anxiety-like behaviors in rats. The compound demonstrated increased locomotor activity and reduced anxiety compared to control groups, suggesting its potential as a therapeutic agent for mood disorders .
Industrial Applications
In addition to its pharmaceutical uses, this compound is employed in the synthesis of fine chemicals and agrochemicals. Its versatility as an intermediate allows for the production of various compounds with specific functionalities required in industrial applications.
Summary Table of Applications
Field | Application | Details |
---|---|---|
Chemistry | Chiral Building Block | Essential for synthesizing complex organic molecules |
Neuropharmacology | Treatment for Neurodegenerative Diseases | Modulates neurotransmitter systems; potential use in Alzheimer’s and Parkinson’s treatments |
Oncology | TRK Inhibitors Development | Enhances binding affinity for cancer therapies; significant tumor regression observed |
Behavioral Science | Effects on Anxiety and Locomotion | Increased activity and reduced anxiety-like behaviors in animal models |
Industrial Chemistry | Synthesis of Fine Chemicals | Used as an intermediate in producing agrochemicals and other industrial compounds |
Mecanismo De Acción
The mechanism of action of ®-2-Phenylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The pathways involved in its mechanism of action include binding to neurotransmitter receptors and influencing signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Phenylpyrrolidine: The enantiomer of ®-2-Phenylpyrrolidine, which has different stereochemistry and potentially different biological activities.
2-Phenylpyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
N-Phenylpyrrolidine: A compound with a phenyl group attached to the nitrogen atom of the pyrrolidine ring.
Uniqueness
®-2-Phenylpyrrolidine is unique due to its specific chiral configuration, which imparts distinct properties and activities compared to its enantiomer and other similar compounds. Its high enantioselectivity in reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Actividad Biológica
(R)-2-Phenylpyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a phenyl substituent. Its structure allows it to interact with various biological targets, making it a valuable compound in drug development.
Property | Details |
---|---|
Molecular Formula | CHN |
Molecular Weight | 174.24 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Chirality | Exists as (R) and (S) enantiomers |
The biological activity of this compound involves several mechanisms:
- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This inhibition can affect the metabolism of various drugs, leading to potential drug-drug interactions and altered pharmacokinetics.
- Neurotransmitter Modulation : The compound interacts with neurotransmitter systems, suggesting potential psychoactive properties. It may act as a ligand for certain receptors, influencing signal transduction pathways related to mood and cognition.
- TRK Inhibition : Recent studies have highlighted its role as a potent inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and survival pathways. This activity is particularly relevant in cancer research, where TRK inhibitors are being explored for their therapeutic potential .
Psychoactive Properties
Research indicates that this compound may exhibit nootropic effects, enhancing memory and cognitive function in animal models. A study demonstrated its ability to improve learning and memory retention in rats .
Case Studies
- Drug Metabolism Studies : In vitro studies have shown that this compound significantly inhibits CYP2D6 activity, leading to increased plasma concentrations of drugs metabolized by this enzyme. This finding emphasizes the importance of understanding its pharmacokinetic interactions in clinical settings.
- Cancer Research : In cellular models expressing TRKA, compounds derived from this compound exhibited potent antiproliferative effects with IC values in the low micromolar range (0.001 - 0.003 μM). These findings suggest that derivatives of this compound could serve as leads for developing targeted cancer therapies .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with its structural analogs to highlight its unique properties:
Compound | Biological Activity | Selectivity/Properties |
---|---|---|
This compound | CYP2D6 inhibitor; TRK inhibitor | High gastrointestinal absorption; psychoactive effects |
(S)-2-Phenylpyrrolidine | Different CYP interactions | Lower potency compared to (R) enantiomer |
N-Methyl-2-phenylpyrrolidine | Altered metabolism | Increased lipophilicity; different receptor interactions |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-Phenylpyrrolidine derivatives, and how are enantiomeric purity and structural integrity validated?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (R)-enantiomer. Key steps include palladium-catalyzed cross-coupling or ring-closing metathesis to form the pyrrolidine core. Enantiomeric purity is validated via chiral HPLC or polarimetry, while structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS) . For derivatives with fluorinated substituents (e.g., 3-F-phenyl groups), electrophilic aromatic substitution or transition-metal-mediated fluorination is employed .
Q. What in vitro assays are used to evaluate the potency of this compound-based TRK inhibitors?
- Methodological Answer : Ba/F3 cell lines expressing Tel-TRK fusion proteins (e.g., TRKA, TRKB, TRKC) are used to assess anti-proliferative effects via IC measurements. Parallel testing in wild-type Ba/F3 cells ensures selectivity. Kinase profiling against 29 kinases (e.g., BCR-ABL, ROS) identifies off-target activity. For example, compound 17 (GNF-8625) showed IC values of 0.001–0.003 μM in TRKA-dependent KM12 cells, with >100-fold selectivity over ROS .
Advanced Research Questions
Q. How do X-ray co-crystal structures inform the structural optimization of this compound derivatives for TRK inhibition?
- Methodological Answer : Co-crystal structures (PDB: 4YMJ, 4YNE) reveal that the (R)-enantiomer induces a DFG-in conformation in TRK kinases, enabling optimal shape complementarity with the hydrophobic pocket. The phenyl group occupies a cleft between Phe617 and Phe698, while the pyrrolidine nitrogen forms hydrogen bonds with Met648. Substituents like 3-F or 3-CN on the phenyl ring enhance van der Waals interactions and solubility. For instance, replacing 3-CN with 2-pyridine (compound 14 ) improved TRK inhibition 8–20-fold by better aligning with the ribose-binding pocket .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy in this compound-based compounds?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. For example, compound 15 showed sub-μM TRK inhibition in vitro but poor oral bioavailability. Solutions include:
- PK Optimization : Introducing solubilizing groups (e.g., hydroxylmethyl derivatives) to enhance absorption.
- Metabolic Stability : Deuterating metabolically labile sites (e.g., methyl groups) to prolong half-life.
- Tissue Distribution : Modulating logP to reduce brain penetration (e.g., compound 17 had a brain/plasma AUC ratio of 0.2 vs. 1.5 for 16 ), minimizing CNS side effects .
Q. What strategies are used to improve selectivity of this compound derivatives across kinase families?
- Methodological Answer : Selectivity is achieved through:
- Kinase Profiling : Screening against panels of 400+ kinases (e.g., DiscoverX) to identify off-target hits.
- Structural Tweaks : Introducing bulky substituents (e.g., 4-methylphenyl) to sterically block non-TRK kinases.
- Covalent Binding : Designing electrophilic warheads (e.g., acrylamides) targeting TRK-specific cysteine residues (e.g., Cys702 in TRKA). Compound 16 maintained >500-fold selectivity over VEGFR2 and EGFR .
Q. Data Analysis and Experimental Design
Q. How should researchers interpret conflicting IC values across different TRK isoforms (TRKA vs. TRKB/C)?
- Methodological Answer : Isoform-specific differences arise from variations in ATP-binding pockets. For example, TRKC’s Leu666 (vs. TRKA’s Met649) reduces steric hindrance for bulkier substituents. To harmonize
- Normalize Activity : Use TRKA as the reference isoform and adjust substituents (e.g., 2-pyridine in 14 ) for pan-TRK inhibition.
- Ligand Efficiency Metrics : Calculate binding energy per heavy atom (e.g., compound 17 has LE = 0.42 vs. 0.38 for 1 ) to prioritize candidates .
Q. What experimental controls are critical when assessing this compound derivatives in tumor xenograft models?
- Methodological Answer : Include:
- Vehicle Controls : To isolate compound effects from solvent toxicity.
- Dose Escalation : Test 10–100 mg/kg oral doses (BID for 14 days) to establish a dose-response curve (e.g., 17 reduced KM12 tumor volume by 20% at 30 mg/kg vs. 50% at 100 mg/kg).
- Pharmacodynamic Markers : Measure phospho-TRK levels in tumors via Western blot to confirm target engagement .
Q. Methodological Pitfalls and Solutions
Q. How to address low solubility of this compound derivatives in aqueous assays?
- Methodological Answer :
- Prodrug Strategies : Introduce phosphate esters (e.g., compound 17 -phosphate) for in vivo activation.
- Co-solvents : Use 10% DMSO/PEG-400 in dosing solutions without compromising cell viability.
- Crystallography-Guided Design : Replace hydrophobic groups (e.g., phenyl) with polar isosteres (e.g., pyridyl) while maintaining TRK binding .
Propiedades
IUPAC Name |
(2R)-2-phenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364077 | |
Record name | (R)-2-PHENYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56523-47-8 | |
Record name | (R)-2-PHENYLPYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.